molecular formula C18H14N6O2 B5209350 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide

Cat. No. B5209350
M. Wt: 346.3 g/mol
InChI Key: HJVTYNBITNTJMI-UHFFFAOYSA-N
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Description

“N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide” is a complex organic compound. It contains a pyrazole moiety, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antileishmanial Properties

The evaluation of pyrazole carboximidamide derivatives also revealed potential in vitro activity against L. amazonensis . A therapy using an anti-inflammatory drug with antileishmanial properties, lower toxicity, cost, side effects and patient compliance may be very advantageous .

Chemical Properties

This compound has a molecular formula of C19H21N7O3S and an average mass of 427.480 Da . It is predicted to have a Log Octanol-Water Partition Coef (Log Kow) of 1.20 . The boiling point is estimated to be 690.90°C and the melting point is estimated to be 301.77°C .

Mechanism of Action

properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(15-3-1-12-26-15)21-14-6-4-13(5-7-14)20-16-8-9-17(23-22-16)24-11-2-10-19-24/h1-12H,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVTYNBITNTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

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